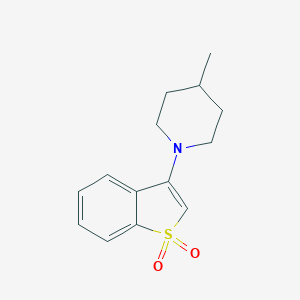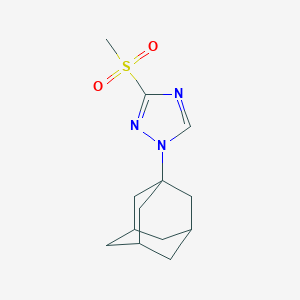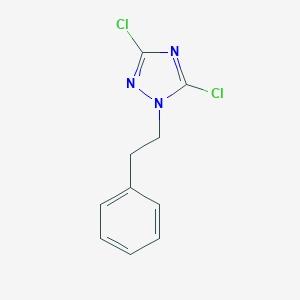
3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and modulate the activity of certain immune cells.
Biochemical and physiological effects:
Studies have shown that 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid can modulate various biochemical and physiological processes. This compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. It may also modulate the activity of certain neurotransmitters and receptors in the brain, potentially leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One direction is to investigate its potential as a neuroprotective agent, given its ability to modulate the activity of certain neurotransmitters and receptors in the brain. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Synthesemethoden
Several methods have been reported for the synthesis of 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as boron trifluoride etherate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a neuroprotective agent.
Eigenschaften
Produktname |
3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid |
|---|---|
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c1-28-19-14-8-7-13-18(19)24-20(25)16-11-5-6-12-17(16)23-22(24,21(26)27)15-9-3-2-4-10-15/h2-14,23H,1H3,(H,26,27) |
InChI-Schlüssel |
UYTUOMYZUMIHAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)


![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)